2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide is a complex organic compound notable for its unique structure and potential applications in scientific research. The molecular formula of this compound is , and it has garnered interest due to its distinctive functional groups, including a trichloromethyl group and a thienyl moiety.
This compound is often synthesized in laboratory settings and is available from chemical supply companies such as Sigma-Aldrich and BenchChem. Its synthesis typically involves multiple steps that require precise control of reaction conditions to ensure high yield and purity.
2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide can be classified as an amide due to the presence of the amide functional group. It also contains chlorinated and sulfur-containing groups, which contribute to its chemical reactivity and biological activity.
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide involves several key steps:
The reaction conditions must be meticulously controlled, including temperature, pressure, and pH levels. Advanced purification techniques such as chromatography and recrystallization are employed to isolate the desired product with high purity.
The molecular structure of 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide can be represented by the following structural data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.8 g/mol |
| IUPAC Name | 2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl]propanamide |
| InChI | InChI=1S/C11H18Cl3N3O3S2/c1-6(2)8(18)16-9(11(12,13)14)17-10(21)15-7-3-4-22(19,20)5-7/h6-7,9H,3-5H₂,(H,16,18)(H₂,15,17,21) |
| InChI Key | IBYYVEJYNOPOAS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
The compound undergoes various chemical reactions:
For these reactions:
The mechanism of action for 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors within biological systems. The presence of the trichloromethyl group enhances its binding affinity and specificity towards these targets.
The physical properties include:
Chemical properties include:
Relevant data on solubility and stability under various conditions are essential for practical applications but may vary based on synthesis methods.
This compound has potential applications in various scientific fields:
Research into this compound continues to explore its full potential in medicinal chemistry and material science.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6